molecular formula C11H12N2O2 B1435988 methyl 1,3-dimethyl-1H-indazole-5-carboxylate CAS No. 1638769-00-2

methyl 1,3-dimethyl-1H-indazole-5-carboxylate

Cat. No.: B1435988
CAS No.: 1638769-00-2
M. Wt: 204.22 g/mol
InChI Key: SAVNQBGYRHDRMN-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethyl-1H-indazole-5-carboxylate is a heterocyclic compound featuring an indazole core substituted with methyl groups at the 1- and 3-positions and a methyl ester at the 5-position. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and drug discovery.

Properties

IUPAC Name

methyl 1,3-dimethylindazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-9-6-8(11(14)15-3)4-5-10(9)13(2)12-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVNQBGYRHDRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1,3-dimethyl-1H-indazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of indazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. Another method involves the cyclization of appropriate hydrazones with methyl formate under acidic conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dimethyl-1H-indazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 1,3-dimethyl-1H-indazole-5-carboxylate has been identified as a significant building block in the development of pharmacologically active compounds. Its primary applications in medicinal chemistry include:

  • Cannabinoid Receptor Agonism : This compound acts as a potent agonist for cannabinoid (CB1) receptors. Its interaction with these receptors can lead to various therapeutic effects, including pain relief and anti-inflammatory properties.
  • Anticancer Research : Studies have shown that this compound can induce apoptosis in cancer cells by modulating gene expression related to cell survival and death. For example, it has been observed to inhibit anti-apoptotic genes while activating pro-apoptotic pathways.
  • Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response. This inhibition can reduce the production of pro-inflammatory mediators, making it a candidate for developing anti-inflammatory drugs.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to a significant decrease in cell viability and increased markers of apoptosis compared to untreated controls. This suggests its potential as a therapeutic agent in cancer treatment.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its applications include:

  • Synthesis of Indazole Derivatives : The compound can be used as a precursor for synthesizing various indazole derivatives that have potential biological activities .
  • Functionalization Reactions : It can undergo various chemical reactions such as oxidation and reduction to yield different functional groups. For instance, oxidation can produce carboxylic acids while reduction can yield alcohol derivatives.

Chemical Reaction Table

Reaction TypeReagentsProducts
OxidationPotassium permanganateCarboxylic acids
ReductionLithium aluminum hydrideAlcohol derivatives
SubstitutionHalogenating agentsHalogenated indazole derivatives

Material Science

This compound is being investigated for its potential applications in material science:

  • Development of Novel Materials : Researchers are exploring its properties for creating materials with specific electronic characteristics. The unique structure of indazoles allows for modifications that can enhance material properties such as conductivity and stability .

Case Study: Electronic Properties

A recent study focused on modifying this compound to enhance its electronic properties for use in organic semiconductors. The findings indicated that certain modifications led to improved charge transport efficiency, suggesting its potential utility in electronic devices.

Mechanism of Action

The mechanism of action of methyl 1,3-dimethyl-1H-indazole-5-carboxylate in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural Comparison with Indazole-Based Analogs

Substituent Variations

  • Methyl 1-Methyl-1H-Indazole-5-Carboxylate (CAS 1092351-82-0): This analog lacks the 3-methyl group, reducing steric hindrance. Its similarity score (0.93) to the target compound highlights structural proximity . Receptor binding studies show that such substitutions influence cannabinoid receptor (CB1/CB2) affinities. For example, 4-fluorobutyl or 4-cyanobutyl tail modifications in indazole-3-carboxylamides result in sub-nanomolar CB2 affinities (pKi up to 9.92) .
  • Purity (95%) and scalable synthesis routes make this derivative industrially viable .

Positional Isomers

  • Methyl 1H-Indazole-6-Carboxylate (CAS 170487-40-8) : Shifting the ester to position 6 reduces similarity (0.80 vs. 0.93 for the 5-carboxylate) and may alter binding interactions with targets like JNK3 or CB1 .
Table 1: Key Structural Analogs and Properties
Compound Name CAS Number Substituents Similarity Score Key Properties/Applications
Methyl 1,3-dimethyl-1H-indazole-5-carboxylate - 1-Me, 3-Me, 5-COOMe Reference Kinase inhibition, receptor ligands
Methyl 1-methyl-1H-indazole-5-carboxylate 1092351-82-0 1-Me, 5-COOMe 0.93 High CB2 affinity (pKi ~9.92)
Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate 932041-12-8 5-CF3O, 3-COOMe - Enhanced lipophilicity
Methyl 1H-indazole-6-carboxylate 170487-40-8 6-COOMe 0.80 Altered target selectivity

Comparison with Heterocyclic Analogs

Imidazole Derivatives

  • Methyl 1-Methyl-1H-Imidazole-5-Carboxylate (CAS 17325-26-7) : Replacing indazole with imidazole reduces aromatic π-system size, lowering similarity (0.86–0.93) . Imidazole derivatives often exhibit distinct electronic profiles, impacting interactions with metalloenzymes or ion channels.

Pyrazole and 7-Azaindole Derivatives

  • Aminopyrazole Scaffolds: In JNK3 inhibitor studies, replacing indazole with aminopyrazole increased selectivity (>2,800-fold over p38 kinase) due to improved hydrogen bonding and steric compatibility .
  • 7-Azaindole-3-Carboxylates : These analogs demonstrate comparable synthetic routes to indazoles but show reduced CB1/CB2 affinities when terminal amide groups are present (e.g., pKi = 5.48–9.30) .

Biological Activity

Methyl 1,3-dimethyl-1H-indazole-5-carboxylate is an indazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally related to other indazole derivatives, which have been documented for their potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 190.20 g/mol

The compound features a methyl group at the 1 and 3 positions of the indazole ring and a carboxylate functional group at the 5 position, which may influence its biological activity through various mechanisms.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

  • K562 Cell Line : Exhibited IC50 values around 5.15 µM, indicating significant antiproliferative effects .
  • Mechanism of Action : Induces apoptosis by modulating the expression of Bcl2 family proteins and affecting the p53/MDM2 pathway .

Inhibition of Monoamine Oxidase B (MAO-B)

This compound and its derivatives have been identified as selective inhibitors of MAO-B:

  • Potency : Some derivatives have shown IC50 values as low as 0.386 nM, demonstrating high selectivity over MAO-A .
  • Significance : This selectivity is crucial for developing treatments for neurodegenerative diseases like Parkinson's disease where MAO-B inhibition can be beneficial.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the indazole ring:

Substituent Position Effect on Activity
1 & 3 Methyl GroupsEnhance lipophilicity and bioavailability
5-Carboxylate GroupCritical for enzymatic inhibition

Studies suggest that modifications at these positions can lead to improved potency and selectivity against targeted enzymes or receptors .

Case Studies

Several case studies have documented the efficacy of indazole derivatives in preclinical models:

  • Anticancer Studies :
    • A study reported that a derivative with a similar structure exhibited significant cytotoxicity against various tumor cell lines, with a focus on leukemia and solid tumors .
    • The compound's ability to induce apoptosis was linked to its interaction with the mitochondrial pathway.
  • Neuroprotective Effects :
    • Compounds in this class have been evaluated for their neuroprotective properties in models of oxidative stress, showing potential benefits in mitigating neuronal damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 1,3-dimethyl-1H-indazole-5-carboxylate
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methyl 1,3-dimethyl-1H-indazole-5-carboxylate

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